Cas no 561307-69-5 (1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester)
1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
- 5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester
- SCHEMBL1056456
- 1h-indole-1-carboxylic acid,5-(2-hydroxyethyl)-,1,1-dimethylethyl ester
- TERT-BUTYL 5-(2-HYDROXYETHYL)INDOLE-1-CARBOXYLATE
- 1,1-Dimethylethyl 5-(2-hydroxyethyl)-1H-indole-1-carboxylate
- DTXSID901184965
- A1-21553
- DYZGLCJDKYEPCF-UHFFFAOYSA-N
- 561307-69-5
- 5-(2-Hydroxyethyl)-indole-1-carboxylic acid tert-butyl ester
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- MDL: MFCD13183419
- Inchi: 1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-6-12-10-11(7-9-17)4-5-13(12)16/h4-6,8,10,17H,7,9H2,1-3H3
- InChI Key: DYZGLCJDKYEPCF-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C2=C(C=C(CCO)C=C2)C=C1
Computed Properties
- Exact Mass: 261.13649347Da
- Monoisotopic Mass: 261.13649347Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 51.5Ų
1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 210166-2.500g |
5-(2-Hydroxyethyl)-indole-1-carboxylic acid tert-butyl ester, 95% |
561307-69-5 | 95% | 2.500g |
$2146.00 | 2023-09-09 | |
| Enamine | BBV-78003645-1.0g |
tert-butyl 5-(2-hydroxyethyl)-1H-indole-1-carboxylate |
561307-69-5 | 95% | 1.0g |
$0.0 | 2023-01-06 | |
| Matrix Scientific | 210166-2.500g |
5-(2-Hydroxyethyl)-indole-1-carboxylic acid tert-butyl ester, 95% |
561307-69-5 | 95% | 2.500g |
$2146.00 | 2023-09-11 |
1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
The compound 1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester (CAS No. 561307-69-5) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the indole family of heterocyclic compounds, which are widely recognized for their diverse biological activities and applications in drug discovery. The molecule's structure incorporates an indole ring system with a carboxylic acid group at the 1-position and a hydroxyethyl substituent at the 5-position. Additionally, the carboxylic acid group is esterified with a tert-butyl group (1,1-dimethylethyl), which adds to its functional diversity.
Structural Features and Properties
The indole ring system in this compound is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the hydroxyethyl group at the 5-position introduces hydrophilic properties to the molecule, enhancing its solubility in polar solvents. The tert-butyl ester group at the 1-position not only protects the carboxylic acid but also contributes to the molecule's stability and bioavailability. This combination of structural features makes 1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester a versatile compound with potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis and Optimization
The synthesis of 1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester involves a series of well-established organic reactions. Typically, the indole core is synthesized via the Paal-Knorr pyrrole synthesis or through cyclization reactions involving appropriate precursors. The introduction of the hydroxyethyl group at the 5-position can be achieved through nucleophilic substitution or alkylation reactions. The esterification step involves reacting the carboxylic acid with tert-butanol under acidic conditions to form the ester bond.
Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has improved the yield and purity of intermediates. Additionally, green chemistry approaches have been explored to minimize waste and reduce environmental impact during the synthesis process.
Biological Activity and Applications
1H-Indole-1-carboxylic acid, 5-(2-hydroxyethyl)-, 1,1-dimethylethyl ester has demonstrated promising biological activity in various assays. Its indole core is known to interact with several pharmacological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The hydroxyethyl group enhances hydrogen bonding capabilities, potentially improving binding affinity to target proteins.
Preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties. In vitro assays have shown moderate inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, its ability to scavenge free radicals indicates potential applications in oxidative stress-related diseases.
In drug discovery programs targeting central nervous system disorders such as depression and anxiety disorders, this compound has shown promise as a lead candidate for further optimization. Its tert-butyl ester group may also facilitate brain penetration due to its lipophilic nature.
Recent Research Developments
Recent research has focused on optimizing the chemical properties of this compound for enhanced bioavailability and efficacy. For example:
- Solid-state characterization: Studies using X-ray crystallography have revealed insights into its molecular packing and conformational flexibility.
- Docking studies: Computational modeling has identified potential binding modes with therapeutic targets such as serotonin receptors.
- Toxicological evaluations: Initial safety assessments indicate low acute toxicity profiles under standard testing conditions.
- Sustainable synthesis: Development of eco-friendly synthetic routes using microwave-assisted synthesis or enzymatic catalysis.
These advancements underscore the compound's potential as both a research tool and a lead molecule for drug development programs targeting neurodegenerative diseases or inflammatory conditions.
Safety Considerations
As with any chemical entity intended for therapeutic use, proper handling procedures must be followed during synthesis and testing phases. The compound should be stored under inert conditions to prevent degradation from exposure to air or moisture. Gloves and protective eyewear should be worn when handling raw materials or intermediates.
In conclusion,CAS No. 561307-69-5, commonly referred to as the tert-butyl ester derivative of substituted indole carboxylic acid, represents an exciting area of research within organic chemistry due to its unique structural features and promising biological profiles.
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